molecular formula C13H18BrNO3 B8537538 N-(2-bromo-4,5-dimethoxyphenyl)pivalamide

N-(2-bromo-4,5-dimethoxyphenyl)pivalamide

Cat. No.: B8537538
M. Wt: 316.19 g/mol
InChI Key: MNNHQPVAUQSBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4,5-dimethoxyphenyl)pivalamide is a chemical compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,5-dimethoxyphenyl)pivalamide typically involves the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with appropriate reagents. One common method involves the use of substituted benzenes to produce diaryl methanes, followed by O-Me demethylation using boron tribromide (BBr3) . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,5-dimethoxyphenyl)pivalamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in debrominated products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce debrominated phenols. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

N-(2-bromo-4,5-dimethoxyphenyl)pivalamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential enzyme inhibition properties make it a candidate for studying enzyme-substrate interactions.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethoxyphenyl)pivalamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase . These interactions occur through the binding of the compound to the active sites of the enzymes, thereby blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4,5-dimethoxyphenyl)methyl-N-(2-chloroethyl)morpholine bromide
  • 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
  • 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine

Uniqueness

N-(2-bromo-4,5-dimethoxyphenyl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different enzyme inhibition profiles and therapeutic potentials, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H18BrNO3

Molecular Weight

316.19 g/mol

IUPAC Name

N-(2-bromo-4,5-dimethoxyphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)12(16)15-9-7-11(18-5)10(17-4)6-8(9)14/h6-7H,1-5H3,(H,15,16)

InChI Key

MNNHQPVAUQSBFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1Br)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dry 500 mL three-necked flask was charged with 2-bromo-4,5-dimethoxyaniline (23.4 g, 0.10 mol) and t-BuOMe (200 mL), NaOH (25.3 g, 25%, 0.158 mol) was added in portions at 0° C. Then pivaloyl chloride (12.9 g, 0.106 mol) was added dropwise slowly under N2 at 0° C. After addition, the mixture was stirred for an additional 1 hour and diluted with water (100 mL), acidified by 5% HCl to pH=7 and extracted with EtOAc (100 mL×3). The combined organic layers were washed with water (100 mL×3), dried over anhydrous MgSO4, filtrated and concentrated in vacuum to afford the compound N-(2-bromo-4,5-dimethoxyphenyl)-2,2-dimethylpropanamide. MS (M+H)=316 and 318.
Quantity
23.4 g
Type
reactant
Reaction Step One
Name
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.